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Compound of Interest

Compound Name: 3-methylisoquinolin-1(2H)-one

Cat. No.: B101560 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document details the expected nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data. The information is presented to be a valuable

resource for researchers, scientists, and professionals in drug development.

While specific experimental spectra for 3-methylisoquinolin-1(2H)-one are not widely

available in public databases, this guide presents data for the parent compound, isoquinolin-

1(2H)-one, as a reference.[1] The expected spectral characteristics for the 3-methyl derivative

are inferred based on established principles of spectroscopic interpretation.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 3-methylisoquinolin-1(2H)-
one. The data for the parent compound, isoquinolin-1(2H)-one, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure. The data

presented here are based on spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data
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Chemical Shift (δ)
ppm (Predicted for
3-
methylisoquinolin-
1(2H)-one)

Chemical Shift (δ)
ppm (Experimental
for Isoquinolin-
1(2H)-one)[1]

Multiplicity Assignment

~11.0 (br s) 11.1 (br s) Broad Singlet N-H

~8.1 8.15 Doublet H-8

~7.6 7.65 Triplet H-6

~7.5 7.50 Doublet H-5

~7.3 7.35 Triplet H-7

~6.9 (s) 7.15 Doublet H-4

- 6.50 Doublet H-3

~2.2 (s) - Singlet -CH₃

¹³C NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_2H_Isoquinolinone_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm
(Predicted for 3-
methylisoquinolin-1(2H)-
one)

Chemical Shift (δ) ppm
(Experimental for
Isoquinolin-1(2H)-one)[1]

Assignment

~162 161.9 C=O (C-1)

~138 138.2 C-8a

~132 132.4 C-6

~135 125.1 C-4

~128 127.8 C-4a

~127 127.1 C-8

~126 126.5 C-5

~125 125.9 C-7

~115 106.2 C-3

~18 - -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands are detailed below.
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Wavenumber (cm⁻¹)
(Predicted for 3-
methylisoquinolin-1(2H)-
one)

Wavenumber (cm⁻¹)
(Experimental for
Isoquinolin-1(2H)-one)

Functional Group

~3400-3200 3411 N-H Stretch

~3100-3000 3050 Aromatic C-H Stretch

~2950-2850 - Aliphatic C-H Stretch

~1650 1653 C=O Stretch (Amide)

~1600, ~1480 1605, 1485 C=C Stretch (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, confirming the molecular weight and offering structural insights.[2]

m/z (Predicted for 3-
methylisoquinolin-1(2H)-
one)

m/z (Experimental for
Isoquinolin-1(2H)-one)[3]

Assignment

159 145 [M]⁺ (Molecular Ion)

131 117 [M-CO]⁺

130 116 [M-CHO]⁺

103 89 [M-CO-CN]⁺

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of 3-
methylisoquinolin-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean

NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical

shift referencing.[5]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 or 500 MHz).[6] For ¹H NMR, a sufficient number of scans are collected to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.[7]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile organic solvent (e.g., methylene chloride or acetone).[8] Apply a drop of the solution

to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the

compound.[8]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and

acquire the spectrum.[8] The data is typically collected over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol, acetonitrile, or water.[10] The concentration is typically in the range of 10-

100 micrograms per mL.[10]

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion

or coupled with a chromatographic technique like gas chromatography (GC) or liquid

chromatography (LC).[11] For electron ionization (EI), a standard electron energy of 70 eV is

commonly used to induce fragmentation.[2] The mass analyzer separates the resulting ions

based on their mass-to-charge ratio.[12]

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of an organic compound.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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